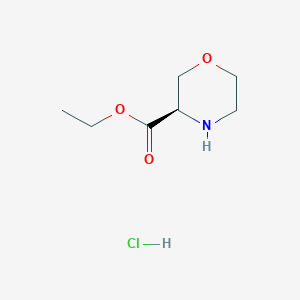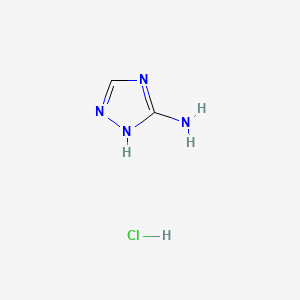
1-adamantyl(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Adamantyl(methyl)silane is an organosilicon compound characterized by the presence of an adamantyl group attached to a silicon atom, which is further bonded to a methyl group The adamantyl group, derived from adamantane, is a highly stable, diamond-like structure that imparts unique properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Adamantyl(methyl)silane can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl chloride with methylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Adamantyl(methyl)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Various silane derivatives.
Substitution: Functionalized adamantyl silanes.
Aplicaciones Científicas De Investigación
1-Adamantyl(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a drug delivery agent due to the stability and lipophilicity of the adamantyl group.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of high-performance materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-adamantyl(methyl)silane involves its interaction with molecular targets through the adamantyl group. The unique structure of the adamantyl group allows for strong hydrophobic interactions, which can enhance the compound’s binding affinity to biological targets. Additionally, the silicon atom can participate in various chemical transformations, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
1-Adamantyl(methyl)silane can be compared with other similar compounds, such as:
1-Adamantyl(trimethyl)silane: Differing by the presence of three methyl groups attached to the silicon atom.
1-Adamantyl(phenyl)silane: Featuring a phenyl group instead of a methyl group.
1-Adamantyl(dimethyl)silane: Containing two methyl groups attached to the silicon atom.
Uniqueness: this compound is unique due to the specific combination of the adamantyl and methyl groups, which imparts distinct chemical and physical properties. This combination allows for a balance of stability, reactivity, and hydrophobicity, making it suitable for a variety of applications.
Propiedades
Fórmula molecular |
C11H20Si |
|---|---|
Peso molecular |
180.36 g/mol |
Nombre IUPAC |
1-adamantyl(methyl)silane |
InChI |
InChI=1S/C11H20Si/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7,12H2,1H3 |
Clave InChI |
AESDPSCOOXPMHW-UHFFFAOYSA-N |
SMILES canónico |
C[SiH2]C12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)
![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)

![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)

![5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924204.png)

![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)


![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)
![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)
![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)
